molecular formula C9H10N2O3S B12864249 N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide CAS No. 90557-99-6

N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide

Cat. No.: B12864249
CAS No.: 90557-99-6
M. Wt: 226.25 g/mol
InChI Key: LAIPKAYKOPDTFS-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide is a heterocyclic compound that contains both an oxazole ring and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzenesulfonyl chloride with an amino alcohol to form the oxazoline ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the oxazole ring to oxazolidine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Oxazolidine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with active sites, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide is unique due to its specific combination of the oxazole ring and benzenesulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields.

Properties

CAS No.

90557-99-6

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H10N2O3S/c12-15(13,8-4-2-1-3-5-8)11-9-10-6-7-14-9/h1-5H,6-7H2,(H,10,11)

InChI Key

LAIPKAYKOPDTFS-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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